2,6-dichloro-3-chlorosulfonyl-benzoic Acid
Overview
Description
2,6-Dichloro-3-chlorosulfonyl-benzoic acid is a chemical compound with the molecular formula C7H3Cl3O4S and a molecular weight of 289.52 g/mol . It is characterized by the presence of two chlorine atoms, a chlorosulfonyl group, and a benzoic acid moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid typically involves the chlorosulfonation of 2,6-dichlorobenzoic acid. The reaction is carried out by treating 2,6-dichlorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-chlorosulfonyl-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 2,6-dichlorobenzoic acid.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products Formed
Substitution Reactions: Various substituted benzoic acid derivatives.
Reduction Reactions: 2,6-Dichlorobenzoic acid.
Oxidation Reactions: Sulfonic acid derivatives.
Scientific Research Applications
2,6-Dichloro-3-chlorosulfonyl-benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,6-dichloro-3-chlorosulfonyl-benzoic acid involves its interaction with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions, resulting in the modification of proteins and other biomolecules. This reactivity makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzoic Acid: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.
3-Chlorosulfonylbenzoic Acid: Contains only one chlorine atom, resulting in different reactivity and applications.
2,6-Dichloro-4-chlorosulfonyl-benzoic Acid: Similar structure but with a different substitution pattern, leading to distinct chemical properties.
Uniqueness
2,6-Dichloro-3-chlorosulfonyl-benzoic acid is unique due to the presence of both chlorine atoms and the chlorosulfonyl group on the benzoic acid ring. This combination imparts specific reactivity and makes it suitable for a wide range of applications in research and industry .
Properties
IUPAC Name |
2,6-dichloro-3-chlorosulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O4S/c8-3-1-2-4(15(10,13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCLISIPGZGQPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393438 | |
Record name | 2,6-dichloro-3-chlorosulfonyl-benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53553-05-2 | |
Record name | 2,6-dichloro-3-chlorosulfonyl-benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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